molecular formula C6H6INO B079513 2-Amino-4-iodophenol CAS No. 99969-17-2

2-Amino-4-iodophenol

Cat. No.: B079513
CAS No.: 99969-17-2
M. Wt: 235.02 g/mol
InChI Key: JRCVKCSFJNERAW-UHFFFAOYSA-N
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Description

2-Amino-4-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by an amino group (-NH2) and an iodine atom (I), respectively

Scientific Research Applications

2-Amino-4-iodophenol has several applications in scientific research:

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, and acute toxicity (oral) .

Mechanism of Action

Target of Action

It’s known that similar compounds participate in nucleophilic aromatic substitution reactions .

Mode of Action

2-Amino-4-iodophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents (in this case, the iodine atom). This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common method involves the reaction of 2-iodophenol with ammonia or an amine under suitable conditions to introduce the amino group at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Deiodinated phenols or amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an iodine atom.

    2-Iodo-4-nitrophenol: Contains a nitro group instead of an amino group.

    4-Amino-2,6-dichlorophenol: Contains chlorine atoms instead of iodine.

Uniqueness: 2-Amino-4-iodophenol is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-amino-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCVKCSFJNERAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561554
Record name 2-Amino-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99969-17-2
Record name 2-Amino-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-iodophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-amino-4-iodophenol was prepared by the HCl and SnCl2 reduction of 2-nitro-4-iodophenol which was obtained from the nitration of p-iodophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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